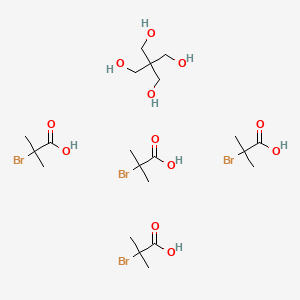

Tetraquis(2-bromoisobutirato) de pentaeritritol

Descripción general

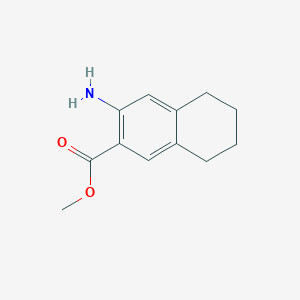

Descripción

Pentaerythritol tetrakis(2-bromoisobutyrate) (PETBIB) is a tetrafunctional initiator, also known as 4f-BiB . It is used in Atom Transfer Radical Polymerization (ATRP) for the creation of tetrafunctional polymers . Polymerization will occur at four sites creating a four-arm star polymer .

Synthesis Analysis

PETBIB has been synthesized by the copolymerization of pentaerythritol, 2-bromoisobutyric acid, and sodium tetraborate . It is also used as an initiator in the synthesis of star-shaped block copolymers with two sequential structures .Molecular Structure Analysis

The empirical formula of PETBIB is C21H32Br4O8 . Its molecular weight is 732.09 . The SMILES string representation of its structure isCC(C)(Br)C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br . Chemical Reactions Analysis

PETBIB is used as an initiator in Atom Transfer Radical Polymerization (ATRP). In this process, polymerization occurs at four sites, creating a four-arm star polymer . It has also been used in the synthesis of star-shaped block copolymers with two sequential structures .Physical and Chemical Properties Analysis

PETBIB is a solid substance . It has a melting point of 130-134 °C . Its purity, as determined by GC, is greater than 95.0% .Aplicaciones Científicas De Investigación

Ciencia de polímeros: Iniciador tetrafuncional

El tetraquis(2-bromoisobutirato) de pentaeritritol se utiliza ampliamente como iniciador tetrafuncional en la Polimerización Radical por Transferencia de Átomos (ATRP) . Este proceso permite la creación de polímeros estrella de cuatro brazos, que son importantes en el desarrollo de nuevos materiales con propiedades específicas como mayor resistencia, flexibilidad o resistencia química.

Ciencia de materiales: Construcción de marcos moleculares

En ciencia de materiales, este compuesto sirve como enlace orgánico flexible. Es fundamental en la construcción de marcos moleculares tridimensionales, como dendrímeros y marcos metal-orgánicos (MOF) . Estas estructuras tienen amplias aplicaciones, incluyendo almacenamiento de gas, catálisis y sistemas de administración de fármacos.

Nanotecnología: Nanomedicina y materiales avanzados

El papel del compuesto en ATRP lo hace valioso para sintetizar polímeros a nanoescala, que se pueden utilizar en nanomedicina para la administración dirigida de fármacos o en la creación de materiales avanzados con propiedades reológicas únicas .

Química analítica: Polimerización radical controlada

Para la química analítica, el this compound se utiliza en la polimerización radical controlada. Esta técnica de polimerización precisa es crucial para crear polímeros con composición uniforme y pesos moleculares predecibles, que son esenciales para métodos analíticos de alta precisión .

Almacenamiento de energía: Polímeros de matriz

En el campo del almacenamiento de energía, este compuesto se ha utilizado para sintetizar polímeros de matriz. Estos polímeros se pueden utilizar en diversas aplicaciones, incluidas baterías y supercondensadores, para mejorar la densidad de energía y la estabilidad .

Ciencia ambiental: Investigación y desarrollo

Si bien las aplicaciones directas en la ciencia ambiental no están explícitamente documentadas, el uso del compuesto en investigación y desarrollo puede conducir al descubrimiento de nuevos materiales que podrían potencialmente degradar contaminantes o capturar gases de efecto invernadero .

Medicina: Herramienta de investigación

En la investigación médica, si bien no se utiliza directamente como compuesto medicinal, sirve como herramienta de investigación en la síntesis de polímeros que podrían utilizarse para dispositivos médicos, ingeniería de tejidos o como parte de sistemas de administración de fármacos .

Mecanismo De Acción

Target of Action

Pentaerythritol tetrakis(2-bromoisobutyrate) is primarily used as an initiator for Atom Transfer Radical Polymerization (ATRP) . The primary targets of this compound are monomers that are susceptible to radical polymerization .

Mode of Action

The compound acts as a tetrafunctional initiator in ATRP, meaning it can initiate polymerization at four different sites . This results in the creation of a four-arm star polymer .

Biochemical Pathways

It is known that the compound plays a crucial role in the atrp process, which is a type of controlled radical polymerization .

Result of Action

The primary result of the action of Pentaerythritol tetrakis(2-bromoisobutyrate) is the formation of a four-arm star polymer . This structure is achieved due to the tetrafunctional nature of the compound, which allows it to initiate polymerization at four different sites .

Action Environment

The efficacy and stability of Pentaerythritol tetrakis(2-bromoisobutyrate) can be influenced by various environmental factors. For instance, the presence of impurities can interfere with the ATRP process. Additionally, the temperature and pH of the environment can also impact the efficiency of the polymerization process .

Safety and Hazards

PETBIB is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE (3) . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, using protective gloves and eyewear, and washing hands thoroughly after handling .

Direcciones Futuras

PETBIB is a valuable tool in the field of polymer science, particularly in the synthesis of tetrafunctional polymers and star-shaped block copolymers . Its future applications may continue to expand as researchers explore new ways to leverage its unique properties in the synthesis of complex polymer structures.

Análisis Bioquímico

Biochemical Properties

Pentaerythritol tetrakis(2-bromoisobutyrate) plays a significant role in biochemical reactions, particularly in the synthesis of functional polymers. It interacts with various enzymes and proteins involved in the polymerization process. The compound acts as an initiator, facilitating the transfer of radicals to monomers, which then polymerize to form long chains. This interaction is crucial for the formation of well-defined polymers with specific properties .

Cellular Effects

The effects of Pentaerythritol tetrakis(2-bromoisobutyrate) on cellular processes are primarily related to its role in polymer synthesis. In cellular environments, the compound can influence cell function by altering the properties of the polymers it helps create. These polymers can affect cell signaling pathways, gene expression, and cellular metabolism by providing a scaffold for the attachment of bioactive molecules or by altering the physical properties of the cellular environment .

Molecular Mechanism

At the molecular level, Pentaerythritol tetrakis(2-bromoisobutyrate) exerts its effects through its role as an ATRP initiator. The compound binds to transition metal catalysts, such as copper, to form a complex that can transfer radicals to monomers. This process initiates the polymerization reaction, leading to the formation of polymers with controlled structures. The binding interactions between Pentaerythritol tetrakis(2-bromoisobutyrate) and the metal catalysts are essential for the efficiency and precision of the polymerization process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentaerythritol tetrakis(2-bromoisobutyrate) can change over time due to its stability and degradation properties. The compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to light or moisture can lead to degradation, affecting its efficacy as a polymerization initiator. Long-term studies have shown that the stability of the compound is crucial for maintaining consistent polymerization results .

Dosage Effects in Animal Models

The effects of Pentaerythritol tetrakis(2-bromoisobutyrate) in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including skin and eye irritation . Studies have shown that there is a threshold beyond which the compound’s toxicity increases, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

Pentaerythritol tetrakis(2-bromoisobutyrate) is involved in metabolic pathways related to its role in polymer synthesis. The compound interacts with enzymes and cofactors that facilitate the polymerization process. These interactions can affect metabolic flux and the levels of metabolites involved in the synthesis of functional polymers .

Transport and Distribution

Within cells and tissues, Pentaerythritol tetrakis(2-bromoisobutyrate) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its availability for polymerization reactions. The distribution of the compound within cellular compartments is crucial for its efficacy as a polymerization initiator .

Subcellular Localization

The subcellular localization of Pentaerythritol tetrakis(2-bromoisobutyrate) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on polymerization processes. The localization of the compound within subcellular structures is essential for its activity and function in biochemical reactions .

Propiedades

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol;2-bromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBFCIQDWYULRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40Br4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747920 | |

| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243991-62-0 | |

| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243991-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Pentaerythritol tetrakis(2-bromoisobutyrate) in polymer synthesis?

A: Pentaerythritol tetrakis(2-bromoisobutyrate) (PT-Br) serves as a crucial component in Atom Transfer Radical Polymerization (ATRP). Its structure, featuring four bromine atoms, allows it to act as a multi-functional initiator in ATRP reactions. [, ] This means that a single molecule of PT-Br can initiate the growth of four polymer chains simultaneously, ultimately leading to the formation of star-shaped polymers. [, ] This is in contrast to linear polymers synthesized using conventional initiators.

Q2: How does the use of Pentaerythritol tetrakis(2-bromoisobutyrate) influence the properties of the resulting polymers?

A: Studies demonstrate that star-shaped polymers synthesized using PT-Br exhibit unique characteristics compared to their linear counterparts. For instance, star-shaped Poly(4-vinyls)stilbene (PVS) synthesized with PT-Br displayed lower viscosity and glass transition temperatures. [] This difference in properties can be attributed to the branched architecture of star polymers, influencing their chain packing and entanglement.

Q3: Can you provide an example of a specific application where the unique properties of polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate) are advantageous?

A: Research highlights the use of PT-Br in synthesizing star-block copolymers like Poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP)_4. [] These copolymers self-assemble into fiber-like micelles in specific solvents. These micelles, with their unique morphology, have been explored as templates for creating one-dimensional nanomaterials, specifically ordered arrays of gold nanoparticles. [] This showcases the potential of using PT-Br derived polymers in nanotechnology applications.

Q4: Are there any analytical techniques commonly employed to characterize polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate)?

A: Several techniques are employed to characterize these polymers. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the polymer's structure and composition. [, ] Gel Permeation Chromatography (GPC) provides insights into the molecular weight and distribution of the synthesized polymer chains. [] Additionally, techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of self-assembled structures formed by these polymers, such as the fiber-like micelles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)

![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)

![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)